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Compound of Interest

Compound Name: 4-Nitroquinolin-3-ol

CAS No.: 37487-46-0

Cat. No.: B372775

Get Quote

Chemical Identity & Physicochemical Context
Before initiating biological assays, the compound's behavior in solution must be validated.[3][4]

The proximity of the 3-hydroxyl (-OH) and 4-nitro (-NO2) groups creates a "push-pull" electronic

system and a likely intramolecular hydrogen bond.[1][2][3]

Compound: 4-nitroquinolin-3-ol[1][3][5][6][7][8]

CAS: 37487-46-0[1][2][3][5][6][7][8]

Molecular Formula: C9H6N2O3[1][2][3][4][6][7][8]

Structural Alert: Nitroaromatic (potential genotoxicity/bioreductive activation).[2][3][4]

Solubility & Stability Protocol
The intramolecular H-bond (OH[1][2][3]···O2N) likely reduces water solubility compared to other

hydroxyquinolines by masking the polar hydroxyl group.[3][4]

Protocol 1.1: Solubilization for Bioassays
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Primary Stock: Dissolve to 10 mM - 50 mM in 100% DMSO (Dimethyl sulfoxide). Sonicate for

5 minutes to ensure complete dissolution.

Working Solutions: Dilute into culture media (RPMI-1640 or DMEM).[1][2][3]

Critical Step: Keep final DMSO concentration < 0.5% (v/v) to avoid solvent toxicity.[3][4]

Precipitation Check: Visually inspect for crystal formation at >100 µM in aqueous media.[1]

[2][3][4] If precipitation occurs, use a cyclodextrin carrier (e.g., 2-hydroxypropyl-β-

cyclodextrin) to improve solubility.[1][2][3]

Phase I: Cytotoxicity & Antiproliferative Screening
The nitro group at position 4 renders the quinoline ring electron-deficient, making it a candidate

for bioreductive activation.[1][2][3] In hypoxic tumor environments, nitro groups can be

enzymatically reduced to toxic radical species.[3][4]

Experimental Workflow: Metabolic Viability Assays
Objective: Determine IC50 values across normal vs. cancer cell lines.

Recommended Cell Lines:

Solid Tumor: A549 (Lung), MCF-7 (Breast), HepG2 (Liver).[2][3][4]

Normal Control: HUVEC (Endothelial) or HEK293 (Kidney) to assess selectivity index (SI).[3]

[4]

Methodology (MTT/Resazurin Assay):

Seeding: Seed cells at 5,000–10,000 cells/well in 96-well plates. Allow attachment (24h).

Treatment: Treat with a log-scale dilution series of 4-nitroquinolin-3-ol (e.g., 0.1, 1, 10, 50,

100 µM).

Controls: DMSO (Vehicle), Doxorubicin (Positive Control).[3][4]

Incubation: 48 to 72 hours.
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Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals.[1][2][3]

Read Absorbance at 570 nm.[1][2][3]

Data Output Table:

Parameter Description Target Metric

IC50
Concentration inhibiting
50% growth

< 10 µM (Potent)

SI (Selectivity Index) IC50(Normal) / IC50(Cancer) > 2.0 (Desirable)

| Morphology | Microscopic observation | Blebbing, shrinkage (Apoptosis) |[1][2][3][4]

Phase II: Mechanistic Deconvolution
If the compound shows cytotoxicity, the mechanism is likely driven by Oxidative Stress (ROS)

or DNA Intercalation.[3][4]

Pathway 1: Bioreductive ROS Generation
The 4-nitro group is a "warhead."[1][2][3] Intracellular nitroreductases (e.g., NQO1) can reduce

it to a nitro radical anion, generating Superoxide (

).[3][4]

Protocol 3.1: DCFDA Flow Cytometry[1][2][3][4]

Probe: Load cells with DCFDA (2',7'-dichlorodihydrofluorescein diacetate) (10 µM) for 30

min.

Treatment: Expose to IC50 concentration of 4-nitroquinolin-3-ol for 4–6 hours.

Inhibitor Control: Pre-treat with NAC (N-acetylcysteine, 5 mM) to confirm ROS

dependency.[1][2][3][4]

Analysis: Measure fluorescence shift (FITC channel) via Flow Cytometry.[2][3][4]

Result: A right-shift in fluorescence indicates ROS accumulation.[1][2][3]
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Pathway 2: DNA Interaction
Planar quinoline systems often intercalate into DNA.[1][2][3] The 4-nitro group may also form

covalent DNA adducts upon reduction.[1][2][3]

Protocol 3.2: Competitive DNA Binding (Ethidium Bromide Displacement)

Setup: Incubate Calf Thymus DNA (CT-DNA) with Ethidium Bromide (EtBr).[1][2][3][4]

Titration: Add increasing concentrations of 4-nitroquinolin-3-ol.

Measurement: Monitor fluorescence quenching of the EtBr-DNA complex.

Logic: If the compound intercalates, it displaces EtBr, reducing fluorescence.[3][4]

Phase III: Antimicrobial Potential
Quinolines are historic scaffolds for anti-infectives.[1][2][3] The 3-OH group provides a site for

metal chelation (essential for bacterial metalloenzymes), while the nitro group acts as a

bacteriostat.[3][4]

Target Pathogens:S. aureus (Gram+), E. coli (Gram-), M. tuberculosis (due to nitro-activation

similarity with Pretomanid).[1][2][3][4]

Protocol 4.1: MIC Determination (Broth Microdilution)

Inoculum: Prepare bacterial suspension at

CFU/mL in Cation-Adjusted Mueller-Hinton Broth.

Plate Layout: Serial 2-fold dilutions of 4-nitroquinolin-3-ol (range: 64 µg/mL to 0.125

µg/mL).

Incubation: 37°C for 18–24h.

Visualization: Use Resazurin dye to detect viable metabolism.[1][2][3] The lowest

concentration with no color change (Blue) is the MIC.[3][4]
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Visualization of Workflows
Diagram 1: The Screening Cascade
A logical decision tree for characterizing the compound.[3][4]

4-Nitroquinolin-3-ol
(CAS 37487-46-0)

Solubility Check
(DMSO/Media Stability)

Cytotoxicity Screen
(MTT / Alamar Blue)

If Soluble

Antimicrobial Screen
(MIC / MBC)

Parallel Path

Hit: IC50 < 10µM Hit: MIC < 8µg/mL

Mechanism: ROS
(DCFDA Assay)

Investigate Mode

Mechanism: DNA Binding
(EtBr Displacement)

Safety: Ames Test
(Genotoxicity)

Lead Opt.

Click to download full resolution via product page

Caption: Integrated screening workflow prioritizing solubility validation followed by parallel

oncology and infectious disease assays.

Diagram 2: Hypothesized Bioreductive Mechanism
Illustrating how the nitro group drives toxicity.[2][3][4]
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Caption: The "Futile Redox Cycle" mechanism typical of nitro-quinolines, leading to ROS

generation and DNA damage.[1][2][3][4]

Safety & ADME Considerations
The presence of a nitro group on an aromatic ring is a structural alert for genotoxicity (Ames

positive potential).[3][4]

Genotoxicity: Before moving to in vivo models, an Ames Test (Salmonella typhimurium

strains TA98/TA100) is mandatory to assess mutagenicity.[2][3][4]

Permeability: The predicted intramolecular hydrogen bond (3-OH[1][2][3]···4-NO2) likely

increases lipophilicity (LogP), suggesting high membrane permeability (PAMPA assay

recommended).[3][4]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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